Flufenazina Enantato Dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluphenazine Enanthate Dihydrochloride is a derivative of fluphenazine, a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. This compound is known for its long-acting properties, making it suitable for depot injections, which can last for several weeks .

Aplicaciones Científicas De Investigación

Fluphenazine Enanthate Dihydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

Biology: Studied for its effects on neurotransmitter systems and receptor binding in the brain.

Industry: Utilized in the formulation of long-acting injectable medications for chronic psychiatric conditions.

Mecanismo De Acción

Target of Action

Fluphenazine Enanthate Dihydrochloride primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including motor control, cognition, learning, and reward.

Mode of Action

Fluphenazine acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning .

Biochemical Pathways

The blockade of dopaminergic receptors by Fluphenazine leads to a decrease in the release of hypothalamic and hypophyseal hormones . This action is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

The pharmacokinetics of Fluphenazine Enanthate Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of Fluphenazine when taken orally is about 2.7% . The elimination half-life of Fluphenazine when administered intramuscularly is 15 hours for the hydrochloride form and 7-10 days for the decanoate form . It is excreted through urine and feces .

Result of Action

The molecular and cellular effects of Fluphenazine’s action primarily involve the reduction of psychotic symptoms in conditions such as schizophrenia . By blocking dopamine receptors, Fluphenazine helps to balance dopamine levels in the brain, which can alleviate symptoms of psychosis .

Análisis Bioquímico

Biochemical Properties

Fluphenazine Enanthate Dihydrochloride interacts with various biomolecules, primarily by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones .

Cellular Effects

Fluphenazine Enanthate Dihydrochloride influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis . It is believed to depress the reticular activating system, which plays a crucial role in wakefulness and alertness .

Molecular Mechanism

The molecular mechanism of Fluphenazine Enanthate Dihydrochloride involves its ability to block dopamine receptors . This blocking action is believed to be related to its therapeutic effects in treating psychotic disorders .

Temporal Effects in Laboratory Settings

It is known that the compound and its metabolites are detected in tissues at higher levels than in plasma, and the levels increase with dose .

Dosage Effects in Animal Models

The effects of Fluphenazine Enanthate Dihydrochloride vary with different dosages in animal models

Metabolic Pathways

Fluphenazine Enanthate Dihydrochloride is involved in various metabolic pathways. It is metabolized into sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU) and N4’-oxide (FLU-NO) metabolites .

Transport and Distribution

Fluphenazine Enanthate Dihydrochloride is distributed within cells and tissues. It is found to be 10- to 27-fold higher in brain regions than in plasma . Liver contained the highest levels of all analytes at all doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine Enanthate Dihydrochloride involves the esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fluphenazine Enanthate Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Fluphenazine sulfoxide and other oxidized metabolites.

Reduction: Reduced forms of fluphenazine.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Fluphenazine Decanoate: Another long-acting ester of fluphenazine used for depot injections.

Chlorpromazine: A low-potency typical antipsychotic with similar therapeutic uses but different pharmacokinetic properties.

Haloperidol: A high-potency typical antipsychotic with a different chemical structure but similar clinical applications.

Uniqueness: Fluphenazine Enanthate Dihydrochloride is unique due to its long-acting properties, which allow for less frequent dosing compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .

Propiedades

IUPAC Name |

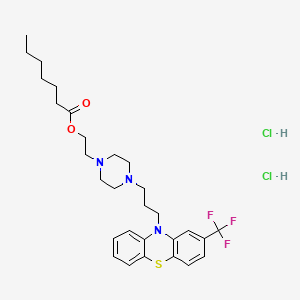

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORZKYVLRPQZBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.